5-Methyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole
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Overview
Description
5-Methyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the broader class of 1,3,4-thiadiazoles, which are known for their diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction is characterized by the formation of the thiadiazole ring through cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring into more reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can produce a variety of substituted thiadiazoles .
Scientific Research Applications
5-Methyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole involves its interaction with various molecular targets. For instance, it can bind to DNA, disrupting replication processes in bacterial and cancer cells. This interaction is facilitated by the compound’s ability to intercalate into the DNA structure . Additionally, it can inhibit specific enzymes, contributing to its antibacterial and anticancer activities .
Comparison with Similar Compounds
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,2,5-Thiadiazole
Comparison: While all these compounds share the thiadiazole ring, 5-Methyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the methyl and phenyl groups enhances its lipophilicity and biological activity compared to other thiadiazole isomers .
Properties
CAS No. |
90057-55-9 |
---|---|
Molecular Formula |
C9H10N2S |
Molecular Weight |
178.26 g/mol |
IUPAC Name |
5-methyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole |
InChI |
InChI=1S/C9H10N2S/c1-7-10-11-9(12-7)8-5-3-2-4-6-8/h2-6,9,11H,1H3 |
InChI Key |
QJTKRMSDYBJVFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
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